molecular formula C25H27N5O2 B11178896 4-anilino-2-[4-(4-methoxyphenyl)piperazino]-7,8-dihydro-5(6H)-quinazolinone

4-anilino-2-[4-(4-methoxyphenyl)piperazino]-7,8-dihydro-5(6H)-quinazolinone

Cat. No.: B11178896
M. Wt: 429.5 g/mol
InChI Key: BUOISPCEZVVUCK-UHFFFAOYSA-N
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Description

4-anilino-2-[4-(4-methoxyphenyl)piperazino]-7,8-dihydro-5(6H)-quinazolinone is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-anilino-2-[4-(4-methoxyphenyl)piperazino]-7,8-dihydro-5(6H)-quinazolinone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-anilinoquinazoline with 4-(4-methoxyphenyl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as palladium on carbon (Pd/C), to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-anilino-2-[4-(4-methoxyphenyl)piperazino]-7,8-dihydro-5(6H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the anilino and piperazino moieties.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction could lead to partially or fully reduced forms of the original compound.

Scientific Research Applications

4-anilino-2-[4-(4-methoxyphenyl)piperazino]-7,8-dihydro-5(6H)-quinazolinone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-anilino-2-[4-(4-methoxyphenyl)piperazino]-7,8-dihydro-5(6H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may act as an inhibitor of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-anilino-2-[4-(4-methoxyphenyl)piperazino]-7,8-dihydro-5(6H)-quinazolinone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple biological targets makes it a versatile compound for various research applications.

Properties

Molecular Formula

C25H27N5O2

Molecular Weight

429.5 g/mol

IUPAC Name

4-anilino-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C25H27N5O2/c1-32-20-12-10-19(11-13-20)29-14-16-30(17-15-29)25-27-21-8-5-9-22(31)23(21)24(28-25)26-18-6-3-2-4-7-18/h2-4,6-7,10-13H,5,8-9,14-17H2,1H3,(H,26,27,28)

InChI Key

BUOISPCEZVVUCK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NC4=C(C(=O)CCC4)C(=N3)NC5=CC=CC=C5

Origin of Product

United States

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